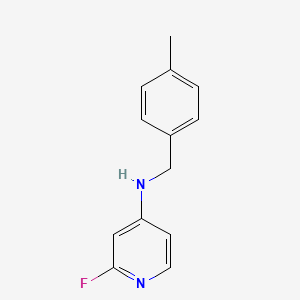

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine

Beschreibung

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine is a pyridine derivative characterized by a fluorine substituent at position 2 of the pyridine ring and a 4-methylbenzyl group attached to the amine at position 3. The compound’s structure combines electron-withdrawing (fluorine) and lipophilic (4-methylbenzyl) moieties, which are critical in modulating its physicochemical and biological properties. Pyridine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, or immunomodulators .

Eigenschaften

Molekularformel |

C13H13FN2 |

|---|---|

Molekulargewicht |

216.25 g/mol |

IUPAC-Name |

2-fluoro-N-[(4-methylphenyl)methyl]pyridin-4-amine |

InChI |

InChI=1S/C13H13FN2/c1-10-2-4-11(5-3-10)9-16-12-6-7-15-13(14)8-12/h2-8H,9H2,1H3,(H,15,16) |

InChI-Schlüssel |

IXCXGKPGHWLKEK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CNC2=CC(=NC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine, typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of efficient fluorinating reagents and catalysts to achieve high yields and selectivity. The use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as a fluorinating reagent has been reported to be effective in the synthesis of fluoropyridines .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

Agrochemicals: The compound is explored for its use in developing new agricultural products with improved properties.

Radiotherapy: Fluorinated pyridines, including this compound, are investigated for their potential as imaging agents in local radiotherapy of cancer.

Wirkmechanismus

The mechanism of action of 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Pyridin-4-amine Derivatives

| Compound | Key Substituents | Electronic Effects | Biological Relevance |

|---|---|---|---|

| 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine | 2-F, 4-(4-methylbenzyl) | Moderate electron-withdrawing | Potential kinase inhibition |

| 3-(Trifluoromethyl)pyridin-4-amine | 3-CF3 | Strong electron-withdrawing | Metabolic stability enhancement |

| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | 4-F, 3-OCH3 on benzyl | Mixed electronic effects | Enhanced solubility |

Key Findings

- Electronic Effects : Fluorine at position 2 provides moderate electron withdrawal, balancing reactivity and stability. Trifluoromethyl or nitro groups (e.g., ) offer stronger electronic modulation but may compromise solubility .

- Synthetic Accessibility : High yields (e.g., 70–91% in ) are achieved via optimized coupling reactions, whereas heterocyclic fusion () or polar substituents () complicate synthesis .

- Biological Interactions : Benzyl groups enhance lipophilicity for membrane penetration, while heterocyclic moieties (e.g., thiazole in ) improve target engagement via hydrogen bonding .

Biologische Aktivität

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a 4-methylbenzyl group. The presence of the fluorine atom is significant as it can enhance binding affinity to various biological targets, impacting the compound's pharmacological profile.

| Component | Structure Features | Significance |

|---|---|---|

| Pyridine Ring | Aromatic heterocycle | Central structure influencing biological activity |

| Fluorine Atom | Electronegative substituent | Enhances binding affinity to receptors |

| 4-Methylbenzyl Group | Alkyl substituent on aromatic system | Modulates lipophilicity and receptor interactions |

The biological activity of 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The fluorine atom enhances the compound's binding affinity, which may lead to increased efficacy in modulating biological pathways. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential applications in neuropharmacology .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains .

Neuropharmacological Potential

Research indicates that compounds with similar structures have been evaluated for their effects on neurotransmitter systems. The binding affinity of 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine to dopamine and serotonin receptors suggests its potential use in treating neurological disorders, although further pharmacological studies are necessary to validate these findings .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of pyridine derivatives found that modifications at specific positions significantly influenced their activity against various pathogens. The introduction of electron-donating or withdrawing groups on the piperidine ring enhanced antibacterial activity .

- Neuropharmacological Insights : In a preliminary investigation, the compound's interaction with dopamine receptors was assessed using radiolabeled ligands. The results indicated promising binding affinities that warrant further exploration in the context of mood regulation and cognitive function .

Structure-Activity Relationship (SAR)

The SAR analysis for related compounds suggests that modifications in the substituent patterns significantly affect biological activity:

- Hydrophobic Interactions : Compounds with larger hydrophobic groups at specific positions tend to exhibit enhanced potency against targeted receptors.

- Electron Substituents : The nature of substituents (electron-donating or withdrawing) on the aromatic system plays a crucial role in determining the overall biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.